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Core Findings of Cyazofamid Biotransformation

The following table summarizes the key experimental findings from the research:

Aspect Finding Experimental Details

Primary CCHS: 4-chloro-2-cyano-5-(4- Formed via oxidation of the 4-methyl

Metabolite (hydroxymethyl)phenyl)-N,N-dimethyl-1H-  group on the phenyl ring to a

imidazole-1-sulfonamide [1] hydroxymethyl group [1].

Responsible CYP2B6, CYP2C9, and CYP2C19 [1] Incubations with 10 different cDNA-

CYP Isoforms expressed human recombinant P450s
(rCYPs); only these three produced
CCHS.

| Relative Contribution of rCYPs | CYP2B6: 27.4% CYP2C9: 66.1% CYP2C19: 6.5% [2] | Calculated
from the formation of CCHS in the incubation study. | | Molecular Docking Correlation | Metabolic
reactivity (2B6 > 2C19 > 2C9) correlated with the distance between the heme iron of the CYP and the
hydroxylated carbon of cyazofamid [1]. | Crystal structure of cyazofamid was docked with CYP structures

(2B6, 2C9, 2C19, 3A4) from the Protein Data Bank. |
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Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the key methodologies used in the

original research.

In Vitro Metabolism by HLMs and rCYPs

The following protocol was used to identify the metabolite and the responsible CYP isoforms [1]:

¢ Incubation Mixture: 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride,
pooled HLMs (0.5 mg/mL) or specific rCYP isoforms (10 pmol), and a substrate concentration of 100
MM (for HLMs) or 10 uM (for rCYPs) cyazofamid.

¢ NADPH-Generating System: 1 mM NADP+, 5 mM glucose-6-phosphate, 0.25 U glucose-6-
phosphate dehydrogenase, and 1 mM NADPH was used to initiate the reaction.

¢ Reaction Conditions: Mixtures were incubated at 37°C for 0-120 minutes (HLMs) or 10 minutes
(rCYPs) in a shaking water bath.

¢ Reaction Termination & Analysis: The reaction was stopped by adding an equal volume of
acetonitrile on ice. After centrifugation, the supernatant was analyzed by HPLC and LC-MS/MS for
metabolite identification and quantification.

e Controls: Experiments included negative controls without the NADPH-generating system and with
heat-denatured HLMs to confirm the reaction was enzyme-dependent.

Molecular Docking Study

The study provided a mechanistic explanation for the observed metabolic reactivities through these steps [1]:

e Crystal Structure: The crystal structure of cyazofamid was determined using single-crystal X-ray
diffraction.

¢ Protein Structures: The 3D structures of human CYP 2B6 (3IBD), 2C9 (10G5), 2C19 (4GQS), and
3A4 (2J0D) were obtained from the Protein Data Bank.

e Docking Software: Docking experiments were performed using Sybyl 7.3 software on a Linux PC.

e Analysis: The binding pocket was analyzed using LigPlot, and the 3D images of the docked
complexes were constructed using PyMOL. The key metric was the distance between the heme iron
in the CYP and the carbon atom of the 4-methyl group on cyazofamid destined for hydroxylation.

Cyazofamid Metabolic Pathway
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The diagram below outlines the primary Phase I metabolic pathway of cyazefamid as identified in the

studies.

. Hydroxylation CYP2B6/2C9/2C19 Hydrolysis Oxidation
Cyazofamid FE%M%H!I—PEE

Click to download full resolution via product page

This pathway shows the core Phase I metabolism, where CCHS is the direct product of human liver

microsomes, while CHCN and CCBA are fungal metabolites that illustrate potential subsequent degradation

[1][3].

Key Takeaways and Research Implications

¢ Bioactivation Insight: The formation of CCHS represents a bioactivation step, transforming the
parent compound into a hydroxylated metabolite [1]. Understanding this is crucial for a full
toxicological profile.

e Polymorphism Considerations: The involvement of CYP2C9 and CYP2C19 suggests that
individuals with genetic polymorphisms in these enzymes might exhibit different metabolic rates for
cyazofamid, which is a key consideration for human health risk assessment [1].

¢ Model Organism Correlation: The same primary metabolite (CCHS) was also identified by the soil
fungus Cunninghamella elegans, supporting its use as a microbial model to predict mammalian
Phase | metabolism for this compound [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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